A81988 is derived from a series of modifications to existing angiotensin II receptor antagonists. Specifically, it is related to compounds such as saralasin, which serves as a partial agonist at the angiotensin II receptor. The structural modifications enhance its efficacy and specificity for the angiotensin II receptor, thus improving its pharmacological profile. The compound's systematic name is 2-methoxy-N-(1-(4-(2-methoxypropanamido)-2-phenyl-1H-tetrazol-5-yl)phenyl)propanamide, and it has been identified under the CAS registry number 141887-34-5.
The synthesis of A81988 involves several key steps that utilize various chemical reactions to achieve the desired structure.
A81988 features a complex molecular structure characterized by:
The three-dimensional conformation of A81988 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
A81988 participates in several chemical reactions relevant to its synthesis and potential modifications:
These reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .
A81988 acts primarily as an antagonist at the angiotensin II type 1 receptor (AT1). Its mechanism includes:
Studies indicate that A81988 exhibits high affinity for AT1 receptors compared to other compounds in its class, making it a potent candidate for further pharmacological development .
A81988 displays several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry confirm these properties and assist in verifying compound identity .
The primary applications of A81988 are in the field of cardiovascular pharmacology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: